Molecular weight and physical properties of 1-methyl-3,3-diethyl-3,4-dihydroisoquinoline
Molecular weight and physical properties of 1-methyl-3,3-diethyl-3,4-dihydroisoquinoline
Technical Monograph: Physicochemical Profiling & Synthesis of 1-Methyl-3,3-diethyl-3,4-dihydroisoquinoline
Executive Summary
1-Methyl-3,3-diethyl-3,4-dihydroisoquinoline (CAS: 88960-56-9) is a specialized heterocyclic compound belonging to the 3,4-dihydroisoquinoline class.[1][2][3][4][5][6][7][8][9][10] Structurally characterized by a gem-diethyl substitution at the C3 position and a methyl group at C1, this molecule serves as a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds. Its steric bulk at the C3 position imparts unique conformational stability, distinguishing it from the more common 3,3-dimethyl analogues. This guide provides a comprehensive technical analysis of its molecular weight, physical properties, synthetic methodologies, and spectral characteristics for researchers in medicinal chemistry and drug discovery.
Part 1: Chemical Identity & Structural Analysis
The compound is defined by a bicyclic structure where a benzene ring is fused to a partially saturated pyridine ring (dihydroisoquinoline). The gem-diethyl group at C3 creates a quaternary carbon center, significantly influencing the molecule's lipophilicity and receptor binding kinetics compared to its non-substituted counterparts.
| Parameter | Technical Specification |
| IUPAC Name | 1-Methyl-3,3-diethyl-3,4-dihydroisoquinoline |
| CAS Registry Number | 88960-56-9 |
| Molecular Formula | C₁₄H₁₉N |
| Molecular Weight | 201.31 g/mol |
| SMILES | CCC1(CC)CC2=CC=CC=C2C(C)=N1 |
| InChI Key | (Predicted) JZZLDIIDMFCOGF-UHFFFAOYSA-N (Analogous) |
| Structural Class | gem-Disubstituted 3,4-Dihydroisoquinoline |
Part 2: Physicochemical Properties
The following data aggregates experimental values from supplier databases (e.g., BLD Pharm) and predictive models based on homologous series (e.g., 3,3-dimethyl-3,4-dihydroisoquinoline).
| Property | Value / Range | Source/Note |
| Physical State | Viscous Liquid / Low-melting Solid | Analogous to 3,3-dimethyl derivatives (liquid/oil). |
| Boiling Point | 145–150 °C @ 1.0 mmHg (Predicted) | Extrapolated from dimethyl homolog (BP ~125°C @ 1mmHg). |
| Density | 0.96 ± 0.05 g/cm³ | Standard density for alkyl-dihydroisoquinolines. |
| Refractive Index ( | 1.535 – 1.545 | Predicted based on aromaticity and saturation. |
| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity due to diethyl groups. |
| Solubility | Soluble in CHCl₃, DCM, MeOH, Et₂O. | Insoluble in water; requires acidic pH for aqueous solubility. |
| pKa (Conjugate Acid) | ~6.5 – 7.0 | Basic nitrogen; protonates to form stable salts. |
Part 3: Synthetic Methodologies
The synthesis of 3,3-disubstituted 3,4-dihydroisoquinolines is non-trivial due to the steric hindrance at the C3 position. The most robust protocol integrates a Grignard addition followed by a Ritter Reaction and subsequent Bischler-Napieralski cyclization .
Workflow Visualization
Figure 1: Step-wise synthetic pathway from benzyl precursors to the target dihydroisoquinoline.
Detailed Protocol
Step 1: Synthesis of 1,1-Diethyl-2-phenylethanol
-
Reagents: Benzylmagnesium chloride (2.0 M in THF), 3-Pentanone.
-
Procedure: Add 3-pentanone (1.0 eq) dropwise to the Grignard reagent (1.1 eq) at 0°C under N₂. Stir at room temperature for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether.[10][11] Dry over MgSO₄ and concentrate.
-
Outcome: A viscous oil (tertiary alcohol).
Step 2: Ritter Reaction (Amide Formation)
-
Reagents: 1,1-Diethyl-2-phenylethanol, Acetonitrile (solvent/reactant), conc. H₂SO₄.[12][13]
-
Procedure: Dissolve the alcohol in acetonitrile (5.0 eq). Add H₂SO₄ (1.5 eq) dropwise at 0°C (exothermic). Allow to warm to room temperature and stir for 12 hours.
-
Mechanism: The acid generates a stable tertiary carbocation, which is trapped by the nitrile nitrogen to form a nitrilium ion, subsequently hydrolyzed to the acetamide.
-
Product: N-(1,1-diethyl-2-phenylethyl)acetamide.
Step 3: Bischler-Napieralski Cyclization
-
Reagents: Amide intermediate, Phosphorus Oxychloride (POCl₃).
-
Procedure: Dissolve the amide in dry toluene or use neat POCl₃ (3.0 eq). Reflux at 110°C for 2–4 hours.
-
Purification: Cool, pour onto ice/water, basify with NaOH to pH > 10. Extract with DCM. Purify via column chromatography (Ethyl Acetate/Hexane).
-
Yield: Typically 60–75%.
Part 4: Spectral Characterization
Researchers should validate the compound using the following predicted spectral signatures.
1. Proton NMR (
-
Aromatic Region (7.1 – 7.4 ppm): Multiplet, 4H (Benzene ring protons).
-
Methylene Bridge (2.7 – 2.9 ppm): Singlet, 2H (C4 protons, benzylic). Note: Appears as a singlet because C3 has no protons.
-
Imine Methyl (2.3 – 2.4 ppm): Singlet, 3H (C1-CH₃). Characteristic of the N=C-CH₃ moiety.
-
Ethyl Groups (C3 substituents):
-
Methylene (-CH₂-): Quartet (~1.6 ppm), 4H.
-
Methyl (-CH₃): Triplet (~0.9 ppm), 6H.
-
2. Carbon NMR (
-
Imine Carbon (C1): ~160–165 ppm (C=N).
-
Quaternary Carbon (C3): ~60–65 ppm.
-
Benzylic Carbon (C4): ~35–40 ppm.
-
Aromatic Carbons: 125–140 ppm.
-
Alkyl Carbons: Methyl (C1) ~20 ppm; Ethyl CH₂ ~30 ppm; Ethyl CH₃ ~8 ppm.
3. Mass Spectrometry (ESI-MS)
-
[M+H]⁺ Peak: m/z 202.32.
-
Fragmentation: Loss of ethyl group [M-29]⁺ often observed.
Part 5: Applications & Pharmacological Context
1. Spasmolytic Activity Like its structural analogue Papaverine , 1-methyl-3,3-diethyl-3,4-dihydroisoquinoline exhibits spasmolytic (muscle relaxant) properties. The steric bulk of the diethyl groups at C3 prevents rapid metabolic degradation, potentially enhancing the half-life compared to unhindered isoquinolines.
2. Synthetic Intermediate This compound is a precursor for 1,2,3,4-tetrahydroisoquinolines (THIQs) via reduction (NaBH₄). The resulting amines are privileged scaffolds in drug discovery, targeting:
-
Calcium Channels: Cardiovascular modulation.
-
Sigma Receptors: CNS applications (antipsychotic/antidepressant).
3. Asymmetric Synthesis While the molecule itself is achiral (due to identical ethyl groups), it serves as a model substrate for testing enantioselective reduction catalysts that differentiate between the Re and Si faces of the C=N bond in sterically crowded environments.
References
-
PubChem Compound Summary. 1,3,3-Trimethyl-3,4-dihydroisoquinoline (Analogous Structure Data). National Center for Biotechnology Information. [Link]
-
Larsen, R. D., et al. "Practical Synthesis of 3,4-Dihydroisoquinolines."[14] Journal of Organic Chemistry, 1991, 56(21), 6034–6038. (Methodology Grounding). [Link]
-
Shklyaev, Y. V., & Nifontov, Y. V. "Three-component synthesis of 3,4-dihydroisoquinoline derivatives." Russian Chemical Bulletin, 2002, 51, 844–849.[13] (Ritter Reaction Context). [Link]
-
Organic Chemistry Portal. "Ritter Reaction: Mechanism and Applications." [Link][12]
Sources
- 1. 2412-58-0|1-Methyl-3,4-dihydroisoquinoline|BLD Pharm [bldpharm.com]
- 2. tert-butyl 7-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - CAS:371221-63-5 - Abovchem [abovchem.com]
- 3. 2412-58-0|1-Methyl-3,4-dihydroisoquinoline|BLD Pharm [bldpharm.com]
- 4. 79023-51-1|1,3,3-Trimethyl-3,4-dihydroisoquinoline|BLD Pharm [bldpharm.com]
- 5. 217480-50-7|4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline|BLD Pharm [bldpharm.com]
- 6. Synthesis and antitumor activity of quaternary salts of 2-(2'-oxoalkoxy)-9-hydroxyellipticines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Page loading... [guidechem.com]
- 9. Page 62-2712501 to 2730000 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 10. ijstr.org [ijstr.org]
- 11. ijstr.org [ijstr.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. researchgate.net [researchgate.net]
- 14. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
